Cas no 36640-40-1 (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde)

36640-40-1 structure
Nome del prodotto:3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrazole-4-carboxaldehyde,3-(4-fluorophenyl)-1-phenyl-
- 3-(4-FLUORO-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE
- 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde(SALTDATA: FREE)
- 3-(4-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde
- 1-phenyl-3-(p-fluorophenyl)-pyrazol-4-aldehyde
- 1-Phenyl-3-(p-fluor-phenyl)-pyrazol-4-aldehyd
- AC1LDTBC
- AC1Q4M40
- AC1Q4OIH
- N-phenyl-3-p-fluorophenyl-4-formylpyrazole
- ST027061
- MLS001164445
- SMR000496666
- Cambridge id 5628278
- cid_700989
- BDBM69635
- HMS2828P19
- 3207AH
- BBL039630
- STK349020
- SBB001032
- CS-M1034
- 3-Methylcoumarone
- CHEMBL1404267
- EN300-00990
- Z56764217
- 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
- AKOS000115319
- AB00091167-01
- FT-0742362
- AS-35694
- 3-(4-fluorophenyl)-1-phenyl-4-pyrazolecarboxaldehyde
- A913637
- 3-(4-fluorophenyl)-1-phenyl-pyrazole-4-carbaldehyde
- MFCD00496847
- SCHEMBL11250330
- 36640-40-1
- DTXSID30351471
- DB-029129
- 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
- MDL: MFCD00496847
- Inchi: 1S/C16H11FN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H
- Chiave InChI: AQESLSBUZSGPEX-UHFFFAOYSA-N
- Sorrisi: FC1C([H])=C([H])C(=C([H])C=1[H])C1C(C([H])=O)=C([H])N(C2C([H])=C([H])C([H])=C([H])C=2[H])N=1
Proprietà calcolate
- Massa esatta: 266.08563
- Massa monoisotopica: 266.086
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 324
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 34.9
Proprietà sperimentali
- Densità: 1.2
- Punto di fusione: 158-160 °C
- Punto di ebollizione: 439.3°C at 760 mmHg
- Punto di infiammabilità: 219.5°C
- Indice di rifrazione: 1.609
- PSA: 34.89
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Condizioni di conservazione:2-8 °C
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057299-100mg |
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
36640-40-1 | 98% | 100mg |
¥361.00 | 2024-05-16 | |
Enamine | EN300-00990-10.0g |
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
36640-40-1 | 95% | 10g |
$360.0 | 2023-04-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F53400-5g |
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
36640-40-1 | 98% | 5g |
¥2962.0 | 2023-09-07 | |
Chemenu | CM189218-5g |
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
36640-40-1 | 95%+ | 5g |
$398 | 2023-02-02 | |
Chemenu | CM189218-5g |
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
36640-40-1 | 95+% | 5g |
$586 | 2021-08-05 | |
abcr | AB215758-25 g |
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, 95%; . |
36640-40-1 | 95% | 25 g |
€1,525.50 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F53400-1g |
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
36640-40-1 | 98% | 1g |
¥902.0 | 2023-09-07 | |
Fluorochem | 033615-5g |
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde |
36640-40-1 | 95% | 5g |
£214.00 | 2022-03-01 | |
Enamine | EN300-00990-0.5g |
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
36640-40-1 | 95% | 0.5g |
$39.0 | 2023-04-29 | |
Alichem | A049004800-5g |
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
36640-40-1 | 95% | 5g |
$322.00 | 2023-09-02 |
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Letteratura correlata
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
36640-40-1 (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) Prodotti correlati
- 81310-68-1(3-Bromo-β-methylbenzeneethanol)
- 1705307-76-1(1'-2-(1H-1,3-benzodiazol-1-yl)acetyl-3H-spiro2-benzofuran-1,4'-piperidine-3-one)
- 1822811-69-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid)
- 1699053-97-8(3-(5-bromothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine)
- 2024997-13-3(4-(1-ethyl-1H-1,2,3-triazol-5-yl)oxolan-3-ol)
- 923413-92-7(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-phenylmethanesulfonylbutanamide)
- 1049144-37-7(4-Methyl-5-(3-trifluoromethyl-benzyl)-thiazol-2-ylamine)
- 942001-87-8(2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide)
- 1805562-50-8(Methyl 3-chloro-6-cyano-2-(hydroxymethyl)benzoate)
- 339028-30-7(N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:36640-40-1)3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Purezza:99%
Quantità:5g
Prezzo ($):212.0